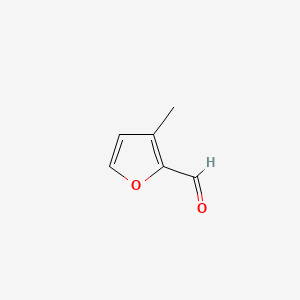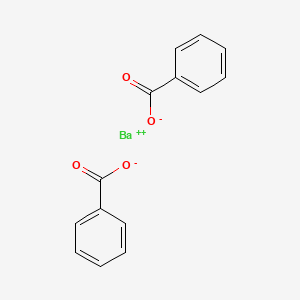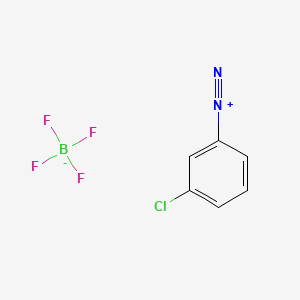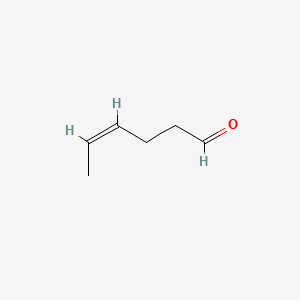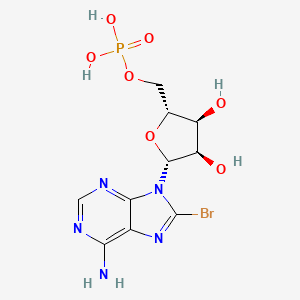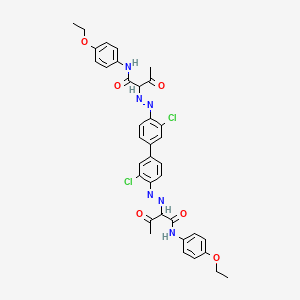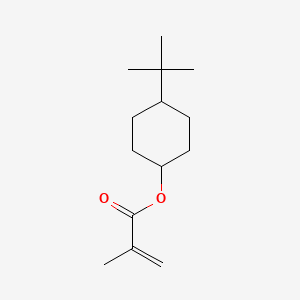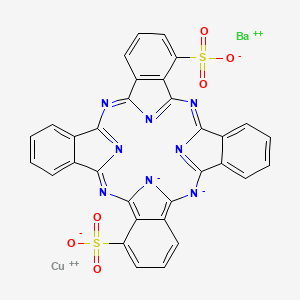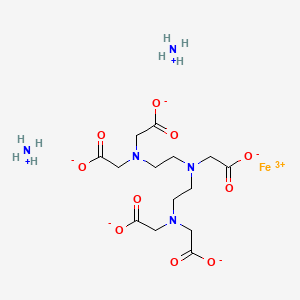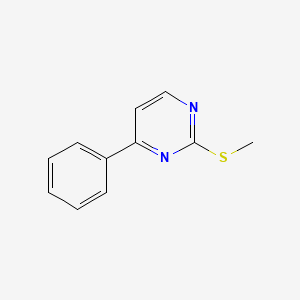
2-(Methylthio)-4-phenylpyrimidine
概要
説明
2-(Methylthio)-4-phenylpyrimidine (MTPP) is a synthetic organic compound with a variety of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties.
科学的研究の応用
Heteroatom Rearrangements in Synthesis
2-(Methylthio)-4-phenylpyrimidine derivatives have been utilized in heteroatom rearrangement studies, particularly in the synthesis of 1,3-thiazin-4-ones and 3-phenylpyrimidin-4-ones. These compounds are formed through condensation reactions with aliphatic carboxylic acids, demonstrating the versatility of 2-(Methylthio)-4-phenylpyrimidine in organic synthesis and the creation of heterocyclic compounds (Yokoyama et al., 1987).
Synthesis of Fused Pyrimidines
The reactivity of 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, a related compound, has been explored in the synthesis of various fused pyrimidines. These reactions have yielded a range of compounds including ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, highlighting the potential of 2-(Methylthio)-4-phenylpyrimidine derivatives in the development of novel fused pyrimidines (El-Reedy et al., 1989).
Antitumor Activity
2-(Methylthio)-4-phenylpyrimidine derivatives have been synthesized and evaluated for their antitumor properties. These derivatives have demonstrated marked in vitro cytotoxic activity against various cancer cell lines, such as cervical carcinoma and ovarian carcinoma, indicating their potential as antitumor agents (Abdel-Mohsen et al., 2010).
Conformational Studies in Drug Design
Conformational studies of N-acylhydrazone derivatives of 4-methyl-2-phenylpyrimidine have provided insights into their structural behavior. This research aids in understanding the stereoelectronic influences on drug molecules, which is crucial for drug design and development (Lopes et al., 2013).
Antimicrobial Applications
Compounds derived from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have shown potential as antimicrobial agents. These derivatives exhibit in vitro antimicrobial activity against pathogenic microorganisms, suggesting their utility in combating infections (El-kerdawy et al., 1990).
Supramolecular Chemistry
2-(Methylthio)-4-phenylpyrimidine derivatives have been used in the synthesis of ligands for supramolecular chemistry. These ligands are crucial for creating complex molecular assemblies, demonstrating the compound's role in advanced chemical engineering (Schubert & Eschbaumer, 1999).
作用機序
Target of Action
It is known that pyrimidine derivatives, such as 2-(methylthio)-4-phenylpyrimidine, are often used in the development of kinase inhibitors . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets .
Mode of Action
It is suggested that the compound might interact with its targets (potentially kinases) and induce changes that could inhibit the function of these targets
特性
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-14-11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHZLLOGPDNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355824 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-phenylpyrimidine | |
CAS RN |
56734-10-2 | |
| Record name | 2-(Methylthio)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

